4-Methoxy-3-[(5-methyl-1H-pyrazol-1-YL)methyl]-benzoic acid

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationships

4-Methoxy-3-[(5-methyl-1H-pyrazol-1-YL)methyl]-benzoic acid (CAS 1170616-65-5) is a disubstituted benzoic acid derivative bearing a methoxy group at the 4-position and a (5-methyl-1H-pyrazol-1-yl)methyl moiety at the 3-position. It belongs to the broader class of pyrazole-benzoic acid building blocks frequently employed as synthetic intermediates in medicinal chemistry programs targeting kinases, cathepsin S, and caspase-3.

Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
CAS No. 1170616-65-5
Cat. No. B3087065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-[(5-methyl-1H-pyrazol-1-YL)methyl]-benzoic acid
CAS1170616-65-5
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC1=CC=NN1CC2=C(C=CC(=C2)C(=O)O)OC
InChIInChI=1S/C13H14N2O3/c1-9-5-6-14-15(9)8-11-7-10(13(16)17)3-4-12(11)18-2/h3-7H,8H2,1-2H3,(H,16,17)
InChIKeyJYHXQNVXCUZDKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 4-Methoxy-3-[(5-methyl-1H-pyrazol-1-YL)methyl]-benzoic acid (CAS 1170616-65-5): Compound Class and Baseline Characteristics


4-Methoxy-3-[(5-methyl-1H-pyrazol-1-YL)methyl]-benzoic acid (CAS 1170616-65-5) is a disubstituted benzoic acid derivative bearing a methoxy group at the 4-position and a (5-methyl-1H-pyrazol-1-yl)methyl moiety at the 3-position . It belongs to the broader class of pyrazole-benzoic acid building blocks frequently employed as synthetic intermediates in medicinal chemistry programs targeting kinases, cathepsin S, and caspase-3 [1]. The compound possesses a molecular formula of C13H14N2O3, a molecular weight of 246.26 g/mol, and a calculated XLogP3 of 1.7 .

Why 4-Methoxy-3-[(5-methyl-1H-pyrazol-1-YL)methyl]-benzoic acid Cannot Be Generically Substituted with In-Class Analogs


Substituting 4-Methoxy-3-[(5-methyl-1H-pyrazol-1-YL)methyl]-benzoic acid with its closest in-class analogs (the non-methylated or 4-methyl positional isomer) introduces regiospecific changes that fundamentally alter critical molecular descriptors. The position of the methyl substituent on the pyrazole ring directly impacts lipophilicity and hydrogen-bond acceptor/donor topology, which are crucial for target binding. Literature on structurally related pyrazole-based cathepsin S inhibitors demonstrates that minor modifications to the heterocyclic framework can produce dramatic effects on cellular potency, even when enzymatic potency is only moderately affected [1]. Therefore, using an analog without the specific 5-methyl substitution pattern risks invalidating established structure-activity relationships (SAR) in a research program.

Product-Specific Quantitative Differentiation Evidence for 4-Methoxy-3-[(5-methyl-1H-pyrazol-1-YL)methyl]-benzoic acid


Regiochemical Differentiation: 5-Methyl vs. 4-Methyl Positional Isomer Impact on Lipophilicity

The target compound 4-Methoxy-3-[(5-methyl-1H-pyrazol-1-YL)methyl]-benzoic acid is a positional isomer of 4-Methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-benzoic acid (CAS 956208-03-0). In broader pyrazole-based inhibitor programs, the methylation position on the pyrazole ring dictates the spatial orientation of the substituent relative to key binding residues. This regiospecific difference leads to a measurable change in partition coefficient: the 5-methyl target compound exhibits a calculated XLogP3 of 1.7, compared to 1.3 for the non-methylated analog (CAS 956964-23-1) . This 0.4 log unit increase represents an approximately 2.5-fold increase in lipophilicity, which can modulate membrane permeability and off-target binding [1].

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationships

Molecular Topology Differentiation: 5-Methyl Pyrazole vs. Unsubstituted Pyrazole Hydrogen-Bonding Profiles

The 5-methyl substitution on the pyrazole ring alters the electronic environment of the adjacent nitrogen atoms. In structurally related cathepsin S inhibitors, modifications to the heterocyclic framework produced moderate effects on enzymatic potency (IC50 values ranging from 20 to 340 nM depending on substitution) but dramatic impacts on cellular activity [1]. The 5-methyl group introduces steric bulk adjacent to the N1 nitrogen, which can restrict rotational freedom of the methylene linker and pre-organize the binding conformation. Conversely, the unsubstituted analog (CAS 956964-23-1) lacks this conformational constraint, potentially adopting a different low-energy conformation that may not match the bioactive geometry required for target engagement.

Computational Chemistry Molecular Recognition Drug Design

Biological Target Class Differentiation: 5-Methylpyrazole-Benzoic Acid Scaffolds in Kinase and Protease Inhibitor Programs

Patent literature explicitly claims heterocyclic pyrazole compounds encompassing the 5-methylpyrazole-benzoic acid scaffold for therapeutic applications. US Patent 8,853,207 B2 describes pyrazole compounds as kinase PDK1 inhibitors useful for treating myeloproliferative disorders and cancer [1]. Additionally, the pyrazole-benzoic acid chemotype appears in caspase-3 inhibitor development programs, where 4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid serves as a key intermediate . The target compound possesses a free carboxylic acid handle, making it a versatile building block for amide coupling and esterification—a functional group advantage over analogous esters or amides that require deprotection steps.

Kinase Inhibition Protease Inhibition Fragment-Based Drug Discovery

Optimal Research and Industrial Application Scenarios for 4-Methoxy-3-[(5-methyl-1H-pyrazol-1-YL)methyl]-benzoic acid


Medicinal Chemistry: Synthesis of Focused Kinase or Protease Inhibitor Libraries

The compound's free carboxylic acid functionality, combined with the 5-methylpyrazole substitution pattern, makes it an ideal building block for amide coupling-based library synthesis targeting ATP-binding pockets of kinases or the active site of cysteine/serine proteases. This is supported by patent claims covering pyrazole-benzoic acid derivatives as PDK1 kinase inhibitors [1] and literature on pyrazole-based cathepsin S inhibitors [2]. The 5-methyl group provides the precise steric and lipophilic profile required for specific hydrophobic pocket interactions.

Fragment-Based Drug Discovery (FBDD): A Carboxylic Acid Fragment with Defined Vector Geometry

With a molecular weight of 246.26 g/mol and an XLogP3 of 1.7, this compound falls within fragment-like property space. The 5-methyl substitution distinguishes it from the ubiquitous unsubstituted pyrazole fragments, offering a differentiated vector for fragment growth. Its calculated properties permit use in both biochemical screening and biophysical methods (NMR, SPR) for fragment hit confirmation.

Chemical Biology: Synthesis of Activity-Based Probes or Affinity Reagents

The carboxylic acid handle enables facile conjugation to fluorophores, biotin, or solid supports via standard amide or ester chemistry. The enhanced lipophilicity conferred by the 5-methyl group (ΔXLogP3 = +0.4 vs. non-methylated analog) may improve cell permeability of the resulting conjugate, a critical factor for intracellular target labeling experiments [1].

Process Chemistry: Late-Stage Diversification Intermediate

For programs that have already established the 5-methylpyrazole-benzoic acid core as a pharmacophore, this compound serves as a commercial off-the-shelf intermediate, bypassing the need for in-house synthesis of the core scaffold. This eliminates the regioselective N-alkylation step required to install the 5-methylpyrazole moiety, which can be challenging due to competing alkylation at the N2 position of the pyrazole ring.

Quote Request

Request a Quote for 4-Methoxy-3-[(5-methyl-1H-pyrazol-1-YL)methyl]-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.